molecular formula C13H10Br2 B14418133 4-Bromo-3-(bromomethyl)-1,1'-biphenyl CAS No. 83169-82-8

4-Bromo-3-(bromomethyl)-1,1'-biphenyl

Cat. No.: B14418133
CAS No.: 83169-82-8
M. Wt: 326.03 g/mol
InChI Key: ZAGSEQXFRLKELG-UHFFFAOYSA-N
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Description

4-Bromo-3-(bromomethyl)-1,1'-biphenyl is a brominated biphenyl derivative of high value in scientific research. With the molecular formula C13H10Br2 and a molecular weight of 326.03 g/mol, this compound features two distinct reactive sites: an aryl bromide and a benzyl bromide . This dual functionality makes it a versatile building block in organic chemistry , particularly in cross-coupling reactions like the Suzuki-Miyaura reaction, which is essential for constructing carbon-carbon bonds in complex molecules . Its research applications extend to the field of advanced materials production , where it is investigated as a precursor for organic semiconductors and the development of OLEDs (Organic Light-Emitting Diodes) and LCDs (Liquid Crystal Displays) . Furthermore, due to its reactive bromomethyl group, the compound can undergo various transformations, including nucleophilic substitutions to introduce other functional groups, as well as oxidation and reduction reactions . It is also being studied for its potential in drug development and its interactions with biological macromolecules, exploring its ability to modulate biochemical pathways . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human and veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83169-82-8

Molecular Formula

C13H10Br2

Molecular Weight

326.03 g/mol

IUPAC Name

1-bromo-2-(bromomethyl)-4-phenylbenzene

InChI

InChI=1S/C13H10Br2/c14-9-12-8-11(6-7-13(12)15)10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

ZAGSEQXFRLKELG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)Br)CBr

Origin of Product

United States

Synthetic Methodologies for 4 Bromo 3 Bromomethyl 1,1 Biphenyl and Analogous Biphenyl Derivatives

Halogenation Strategies for Bromomethyl Group Installation

The installation of a bromomethyl group onto a biphenyl (B1667301) scaffold, particularly at a benzylic position, is a critical transformation in the synthesis of various complex organic molecules. This process is most effectively carried out using radical-mediated bromination techniques, which allow for the selective substitution of a benzylic hydrogen atom with bromine.

Radical-Mediated Bromination Techniques

Radical-mediated bromination, often known as benzylic bromination, is a well-established and widely utilized method for the synthesis of bromomethyl aromatic compounds. thermofisher.commasterorganicchemistry.com This type of reaction, also known as the Wohl-Ziegler reaction, involves the use of a brominating agent and a radical initiator to generate a bromine radical, which then selectively abstracts a benzylic hydrogen. thermofisher.comwikipedia.org The resulting benzylic radical is stabilized by resonance with the adjacent aromatic ring, making this position particularly susceptible to radical attack. masterorganicchemistry.comlibretexts.org

A variety of reagents can be employed for the radical bromination of benzylic positions. The choice of brominating agent is crucial for achieving high yields and selectivity while minimizing side reactions.

N-Bromosuccinimide (NBS): N-Bromosuccinimide is the most commonly used reagent for benzylic bromination. libretexts.orgmasterorganicchemistry.comchadsprep.com Its popularity stems from its ability to provide a low, constant concentration of molecular bromine (Br₂) throughout the reaction. masterorganicchemistry.commasterorganicchemistry.com This is advantageous as high concentrations of Br₂ can lead to undesired side reactions, such as electrophilic addition to aromatic rings. masterorganicchemistry.commasterorganicchemistry.com NBS reacts with trace amounts of hydrogen bromide (HBr) that are generated during the reaction to produce Br₂ in situ. libretexts.org

Hydrogen Bromide/Hydrogen Peroxide (HBr/H₂O₂): An alternative and environmentally benign approach to radical bromination involves the use of a hydrogen bromide and hydrogen peroxide system. researchgate.netepa.gov This mixture generates bromine radicals in situ, often under illumination with visible light. researchgate.netepa.gov This method avoids the use of halogenated solvents and can be performed in aqueous media, aligning with the principles of green chemistry. researchgate.netepa.gov The H₂O₂-HBr system has been shown to be more reactive than NBS for benzylic bromination in some cases. epa.gov Other oxidative bromination systems that can be used include NaBrO₃/NaHSO₃ and KBr/Oxone. nih.gov

The following table summarizes the key features of these brominating agents:

Brominating AgentKey FeaturesAdvantagesDisadvantages
N-Bromosuccinimide (NBS) Provides a low, constant concentration of Br₂. masterorganicchemistry.commasterorganicchemistry.comHigh selectivity for benzylic position, minimizes side reactions. masterorganicchemistry.commasterorganicchemistry.comRequires a radical initiator, can be sensitive to impurities. scientificupdate.com
HBr/H₂O₂ Generates bromine radicals in situ, often with photoinitiation. researchgate.netepa.govEnvironmentally friendly ("green") approach, can be used in aqueous media. researchgate.netepa.govMay require careful control of reaction conditions to avoid over-oxidation. rsc.orgacs.org

The initiation of a radical chain reaction requires an input of energy to generate the initial radical species. This can be achieved through either photoinitiation or the use of chemical radical initiators.

Photoinitiation: The use of light, often from a UV lamp or even a simple incandescent bulb, can induce the homolytic cleavage of the bromine-bromine bond in Br₂, forming two bromine radicals. libretexts.org This method is a key component of many benzylic bromination protocols, particularly when using the HBr/H₂O₂ system. researchgate.netepa.gov Continuous photochemical bromination using in situ generated bromine has been shown to be a highly efficient and scalable method. rsc.org

Chemical Radical Initiators: Azobisisobutyronitrile (AIBN) is a widely used chemical radical initiator. commonorganicchemistry.comlibretexts.org Upon heating, AIBN decomposes to produce nitrogen gas and two 2-cyano-2-propyl radicals. libretexts.org These radicals are effective at initiating the radical chain reaction by abstracting a hydrogen atom from HBr to generate a bromine radical. Another common initiator is benzoyl peroxide. commonorganicchemistry.com The choice of initiator and its concentration can influence the reaction rate and efficiency.

Initiation MethodDescriptionCommon Applications
Photoinitiation Use of light (UV or visible) to induce homolytic cleavage of Br₂. libretexts.orgWohl-Ziegler reactions, HBr/H₂O₂ bromination. researchgate.netepa.gov
Chemical Initiators (e.g., AIBN) Thermal decomposition of a compound to generate radicals. libretexts.orgNBS brominations in non-polar solvents. commonorganicchemistry.com

The radical bromination of a benzylic position, such as the methyl group on 4-bromo-3-methyl-1,1'-biphenyl, proceeds through a well-defined radical chain mechanism consisting of three main stages: initiation, propagation, and termination. chemistrysteps.com

Initiation: The reaction is initiated by the formation of a small number of bromine radicals. This can be achieved through the homolytic cleavage of Br₂ by heat or light, or by the action of a chemical radical initiator like AIBN. libretexts.orgchemistrysteps.com

Propagation: This stage consists of a two-step cycle that generates the product and regenerates the bromine radical, allowing the chain reaction to continue.

A bromine radical abstracts a hydrogen atom from the benzylic position of the substituted biphenyl, forming a resonance-stabilized benzylic radical and HBr. chemistrysteps.com

The benzylic radical then reacts with a molecule of Br₂ to form the desired bromomethyl product and a new bromine radical. chemistrysteps.com

Termination: The chain reaction is terminated when two radical species combine to form a non-radical product. This can occur through the combination of two bromine radicals, a bromine radical and a benzylic radical, or two benzylic radicals.

The success of a radical bromination reaction is highly dependent on the careful optimization of several key parameters to maximize the yield of the desired product and minimize the formation of byproducts.

Temperature: The reaction temperature plays a crucial role in radical brominations. Higher temperatures can increase the rate of reaction but may also lead to a decrease in selectivity and the formation of undesired side products, such as dibrominated compounds. scientificupdate.com The optimal temperature will depend on the specific substrate, solvent, and initiator used.

Molar Ratios: The stoichiometry of the reactants is another critical factor. Using a slight excess of the brominating agent, such as NBS, is common to ensure complete conversion of the starting material. However, a large excess can lead to over-bromination. scientificupdate.com The concentration of the radical initiator also needs to be carefully controlled; typically, a catalytic amount is sufficient.

Solvents: The choice of solvent can significantly impact the outcome of the reaction. For Wohl-Ziegler reactions using NBS, non-polar solvents like carbon tetrachloride (CCl₄) have traditionally been used. wikipedia.org However, due to its toxicity and environmental concerns, alternative solvents such as dichloromethane, acetonitrile (B52724), or even water are now preferred. wikipedia.orgresearchgate.netorganic-chemistry.org The solvent should be inert to the reaction conditions and capable of dissolving the reactants to an appropriate extent.

The following table provides a general overview of the effects of these parameters:

ParameterEffect on ReactionGeneral Considerations
Temperature Affects reaction rate and selectivity. scientificupdate.comHigher temperatures can lead to over-bromination. scientificupdate.com
Molar Ratios Influences product distribution and conversion rate.Excess brominating agent can cause dibromination. scientificupdate.com
Solvent Can affect solubility, reaction rate, and selectivity. wikipedia.orgShould be inert to radical conditions. organic-chemistry.org

Regiochemical Control in Bromomethylation Reactions

Achieving high regioselectivity is a primary goal in the bromomethylation of substituted biphenyls. The inherent stability of the benzylic radical intermediate is the main driving force for the high selectivity of radical bromination at the benzylic position over other C-H bonds in the molecule. masterorganicchemistry.com The resonance stabilization of the benzylic radical significantly lowers the activation energy for hydrogen abstraction from the benzylic carbon compared to other positions on the aromatic rings or any other alkyl substituents. masterorganicchemistry.com

In the case of 4-bromo-3-methyl-1,1'-biphenyl, the methyl group at the 3-position is the target for bromination. The bromine atom on the other ring at the 4'-position is an electron-withdrawing group, which can have a deactivating effect on the aromatic ring towards electrophilic substitution, but its influence on the radical stability of the distant methyl group is less pronounced. The primary factor dictating the regioselectivity is the enhanced stability of the benzylic radical formed at the methyl group.

To further ensure regioselectivity and prevent potential side reactions, such as bromination on the aromatic rings, it is crucial to employ reaction conditions that favor the radical pathway over electrophilic aromatic substitution. This is precisely why NBS is a preferred reagent, as it maintains a very low concentration of Br₂, which is not electrophilic enough to react with the deactivated aromatic rings under radical conditions. masterorganicchemistry.com

Carbon-Carbon Bond Formation for Biphenyl Core Construction

The creation of the C-C bond linking the two phenyl rings is a critical step in the synthesis of biphenyl derivatives. Over the years, numerous methods have been developed, ranging from classical organometallic reactions to highly efficient modern catalytic processes.

Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile tools for constructing carbon-carbon bonds. researchgate.netnobelprize.org Among these, the Suzuki-Miyaura coupling, first reported in 1979, has become exceptionally popular in both academic and industrial settings. nobelprize.orgwikipedia.org This reaction involves the coupling of an organoboron compound with an organohalide or triflate, catalyzed by a palladium(0) complex. nobelprize.orgwikipedia.org The mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-containing reagents contribute to its widespread use in the synthesis of complex molecules, including substituted biphenyls. nih.govnih.govacs.org

The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (e.g., a bromobenzene (B47551) derivative) to form a Pd(II) intermediate. nobelprize.org

Transmetalation: The organic group from the organoboron species is transferred to the palladium center, displacing the halide. This step requires activation by a base. nobelprize.orgwikipedia.org

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond of the biphenyl product and regenerating the Pd(0) catalyst. wikipedia.orgorganic-chemistry.org

This methodology allows for the strategic coupling of two distinct aryl fragments, enabling precise control over the final structure of unsymmetrical biphenyls. gre.ac.uk

Organoboron compounds, particularly boronic acids (RB(OH)₂) and their esters (RB(OR')₂), are key components of the Suzuki-Miyaura reaction. nih.govnih.gov They serve as the source of the carbon nucleophile that is transferred to the palladium catalyst during the transmetalation step. nih.govacs.org

Boronic acids are widely used due to their stability to air and moisture, ease of handling, and commercial availability. wikipedia.org Boronate esters, such as pinacol (B44631) esters, are also frequently employed and can offer advantages in certain cases, including improved stability and solubility. nih.govgre.ac.uk A crucial aspect of the reaction is the activation of the organoboron compound by a base. organic-chemistry.org The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center during transmetalation. wikipedia.org Investigations have shown that boronic esters can undergo transmetalation directly without prior hydrolysis. nih.govnih.gov The rate of this transfer is influenced by the electronic properties of the oxygen atoms in the boronic ester. nih.govnih.gov

The choice of the boron-containing reagent is critical for the success of the coupling. Aryltrifluoroborate salts have also emerged as effective coupling partners, offering enhanced stability and being less prone to protodeboronation compared to boronic acids. wikipedia.org

Boron Reagent TypeGeneral StructureKey Characteristics
Boronic AcidR-B(OH)₂Stable, commercially available, requires base activation. wikipedia.org
Boronate EsterR-B(OR')₂Often more stable and soluble than boronic acids; can transmetalate directly. nih.govgre.ac.uk
Organotrifluoroborate Salt[R-BF₃]KHighly stable, less prone to protodeboronation. wikipedia.org

The success and efficiency of palladium-catalyzed cross-coupling reactions are heavily dependent on the choice of the supporting ligand coordinated to the palladium center. rsc.org Ligands play a pivotal role in stabilizing the catalyst, modulating its reactivity, and promoting the key steps of the catalytic cycle, particularly oxidative addition and reductive elimination. rsc.orgthieme-connect.com

Phosphine-based ligands have become the ligands of choice for many cross-coupling applications due to their high activity and the ability to fine-tune their steric and electronic properties. rsc.org Key parameters in ligand design include:

Steric Bulk: Increased steric hindrance, often quantified by the "cone angle," can promote the formation of the catalytically active monoligated palladium species and facilitate the final reductive elimination step. rsc.org

Basicity: More electron-donating (basic) ligands can increase the electron density on the palladium center, which generally accelerates the rate of oxidative addition.

Bite Angle: For bidentate ligands (those with two coordinating atoms), the bite angle influences the geometry of the palladium complex and can significantly impact catalytic activity and selectivity. rsc.org

The development of bulky and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, RuPhos), has dramatically expanded the scope of Suzuki-Miyaura couplings to include challenging substrates like aryl chlorides. rsc.org In recent years, N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands, offering strong σ-donation and excellent thermal stability. rsc.org Catalyst optimization involves screening various combinations of palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands, bases (e.g., K₂CO₃, K₃PO₄), and solvents to achieve the highest yield and reaction rate for a specific substrate pairing. rsc.orgmdpi.com

Ligand ClassExample(s)Key Features
Monodentate PhosphinesP(t-Bu)₃, PCy₃Sterically bulky, electron-rich, promotes formation of active catalyst. organic-chemistry.org
Bidentate PhosphinesDPPF, XantphosDefined bite angle, offers stability to the catalytic complex. rsc.org
Buchwald-type LigandsSPhos, XPhosHighly bulky and electron-donating, effective for challenging substrates. rsc.org
N-Heterocyclic Carbenes (NHCs)IPr, SIMesStrong σ-donors, high thermal stability. rsc.org

Before the advent of modern palladium-catalyzed reactions, classical methods were employed for the synthesis of biphenyls. While often requiring harsh conditions and having a more limited scope, they remain historically significant.

The Wurtz-Fittig reaction , an extension of the Wurtz reaction, involves the coupling of an aryl halide with an alkyl halide using sodium metal. wikipedia.orgunacademy.com When two aryl halides are coupled, the reaction is known as the Fittig reaction and produces symmetrical biphenyls. youtube.com The reaction typically proceeds in a dry ether solvent. vedantu.com However, this method often suffers from side reactions and can produce a mixture of products, making it less suitable for the synthesis of complex, unsymmetrical biphenyls. unacademy.com

The Ullmann reaction is a copper-mediated coupling of two aryl halides to form a symmetrical biaryl. iitk.ac.inbyjus.com The reaction is typically carried out at high temperatures (often >200 °C) using an excess of copper powder. organic-chemistry.orgbyjus.com The mechanism is thought to involve the formation of an organocopper intermediate. organic-chemistry.org While effective for synthesizing symmetrical biphenyls, the harsh conditions limit its compatibility with many functional groups. organic-chemistry.orgiitk.ac.in Modern variations have been developed that use soluble copper catalysts and proceed under milder conditions. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Derivatization from Pre-functionalized Biphenyl Precursors

An alternative strategy to building the target molecule from scratch is to start with a commercially available or easily synthesized biphenyl core and introduce the desired functional groups through subsequent reactions. For 4-Bromo-3-(bromomethyl)-1,1'-biphenyl, this would involve introducing a bromine atom at the 4-position and a bromomethyl group at the 3-position of a 1,1'-biphenyl precursor.

Halogenation of the biphenyl core can be achieved through electrophilic aromatic substitution. Bromination, for example, can introduce a bromine atom onto one of the phenyl rings. The position of substitution is directed by the existing groups on the ring.

Alkylation , specifically the introduction of a methyl group that can be subsequently halogenated, can be accomplished via methods like the Friedel-Crafts reaction. nih.gov For instance, Friedel-Crafts alkylation of biphenyl with an alkyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) can append alkyl groups to the aromatic rings. nih.govacs.org

A more direct and common route to a bromomethyl group is the radical bromination of a methyl-substituted precursor. For example, starting with a methyl-substituted biphenyl, the methyl group can be converted to a bromomethyl group using a radical initiator. A common method involves reacting a compound like 4'-methylbiphenyl-2-carbonitrile with N-bromosuccinimide (NBS) in the presence of a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or under light irradiation. google.comgoogleapis.com This reaction selectively brominates the benzylic position, providing the desired bromomethyl functionality.

Multi-step Synthetic Sequences

The synthesis of this compound and its analogs often involves multi-step reaction sequences, allowing for the precise introduction of functional groups onto the biphenyl scaffold. These sequences typically begin with the construction of a substituted biphenyl core, followed by functional group manipulations to arrive at the target molecule.

A common strategy for synthesizing this compound involves the initial formation of a methyl-substituted bromobiphenyl, which then undergoes radical bromination to install the bromomethyl group.

One plausible pathway begins with the Suzuki coupling of a suitable bromophenylboronic acid with a bromo-iodobenzene to form a brominated methylbiphenyl intermediate. This intermediate is then subjected to a selective bromination of the methyl group.

Alternatively, a Gomberg-Bachmann reaction can be employed to couple a diazonium salt, derived from a bromoaniline, with an appropriate aromatic partner to yield the biphenyl core. Subsequent functionalization would then lead to the desired product.

For analogous biphenyl derivatives, variations in the starting materials for the coupling reactions allow for the introduction of different substitution patterns on the biphenyl rings. For instance, the use of differently substituted phenylboronic acids or aryl halides in Suzuki couplings can produce a wide array of functionalized biphenyls.

A key transformation in the synthesis of the title compound is the side-chain bromination of a methyl group attached to the biphenyl ring system. This is often achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a suitable solvent like carbon tetrachloride or methyl acetate. This reaction is highly selective for the benzylic position due to the stability of the resulting benzylic radical intermediate.

The table below outlines a representative multi-step synthesis for a related compound, 4'-bromomethylbiphenyl-2-carbonitrile, which illustrates the key side-chain bromination step. googleapis.com

Table 1: Synthesis of 4'-Bromomethylbiphenyl-2-carbonitrile googleapis.com
StepReactantReagents and ConditionsProductYield
14'-Methylbiphenyl-2-carbonitrileN-bromosuccinimide (NBS), 2,2'-azobis(2,4-dimethylvaleronitrile), Methylene (B1212753) chloride, Reflux, 3 hours4'-Bromomethylbiphenyl-2-carbonitrile80.5%

This example demonstrates a high-yielding bromination of the methyl group on the biphenyl scaffold. A similar approach could be envisioned for the synthesis of this compound, starting from 4-Bromo-3-methyl-1,1'-biphenyl.

Further research into the synthesis of sterically hindered polychlorinated biphenyl derivatives has shown that Suzuki coupling reactions can be highly effective for creating the biphenyl linkage, even with multiple ortho substituents. nih.gov These methods often provide better yields compared to classic Ullmann coupling reactions. nih.gov

The following table details the synthesis of 4-Bromo-2'-methyl-1,1'-biphenyl, a potential precursor for further functionalization. prepchem.com

Table 2: Synthesis of 4-Bromo-2'-methyl-1,1'-biphenyl prepchem.com
StepReactantsReagents and ConditionsProductYield
1(2-Methylphenyl)magnesium bromide and Zinc chlorideTHF, -20°C to room temperature, 1 hour(2-Methylphenyl)zinc chlorideIntermediate
2(2-Methylphenyl)zinc chloride and 1-Bromo-4-iodobenzeneTetrakis(triphenylphosphine)palladium, THF, -78°C to room temperature, 2 hours4-Bromo-2'-methyl-1,1'-biphenyl82%

This Negishi coupling provides an efficient route to the substituted biphenyl core, which could then undergo further transformations, such as the introduction of a bromomethyl group, to yield more complex derivatives.

Chemical Reactivity and Transformation Pathways of 4 Bromo 3 Bromomethyl 1,1 Biphenyl

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The bromomethyl group (—CH₂Br) is a key site of reactivity in the molecule. As a benzylic halide, the carbon-bromine bond is activated towards nucleophilic attack due to the ability of the adjacent phenyl ring to stabilize the transition state.

The electrophilic carbon atom of the bromomethyl group readily reacts with a wide array of nucleophiles, leading to the displacement of the bromide ion. ucsb.edu This reactivity is fundamental to its use as a building block for introducing the 4-bromo-1,1'-biphenyl-3-yl)methyl moiety into other molecules.

Amines: Primary and secondary amines react with 4-Bromo-3-(bromomethyl)-1,1'-biphenyl to form the corresponding secondary and tertiary amines, respectively.

Thiols: Thiols and thiophenols are potent nucleophiles that can displace the bromide to yield thioethers (sulfides). This reaction is an efficient method for forming carbon-sulfur bonds. nih.gov

Alcohols and Phenols: In the presence of a base, alcohols and phenols are converted into their respective alkoxide and phenoxide ions. These anionic nucleophiles can then attack the bromomethyl group in a process analogous to the Williamson ether synthesis to form ethers. odinity.com

Other Nucleophiles: Other common nucleophiles, such as the azide (B81097) ion (N₃⁻) and cyanide ion (CN⁻), also react efficiently. For instance, reaction with sodium azide is a common method for preparing the corresponding benzyl (B1604629) azide derivative. researchgate.netnih.gov

The table below summarizes the expected products from the reaction of this compound with various nucleophiles.

NucleophileReagent ExampleProduct Class
Amine (Primary)R-NH₂Secondary Amine
ThiolR-SHThioether (Sulfide)
AlcoholR-OH / BaseEther
PhenolAr-OH / BaseAryl Ether
AzideSodium Azide (NaN₃)Azide
CyanideSodium Cyanide (NaCN)Nitrile

The nucleophilic substitution reactions at the benzylic carbon of this compound predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism. odinity.commasterorganicchemistry.com The SN2 pathway is favored for several key reasons related to the molecule's structure.

The reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. youtube.com This process involves a "backside attack," where the nucleophile approaches the carbon atom from the side opposite to the carbon-bromine bond. masterorganicchemistry.comyoutube.com

Key characteristics of the SN2 mechanism for this compound include:

Kinetics: The reaction rate is dependent on the concentrations of both the substrate (this compound) and the nucleophile, making it a second-order reaction. youtube.comyoutube.com

Steric Hindrance: The carbon of the bromomethyl group is a primary benzylic carbon. It is sterically unhindered, allowing easy access for the incoming nucleophile to perform the backside attack. youtube.com This low level of steric hindrance is a major factor favoring the SN2 pathway over the SN1 mechanism, which is more common for sterically hindered tertiary halides.

Transition State: The reaction proceeds through a high-energy transition state in which the central carbon atom is transiently bonded to both the incoming nucleophile and the departing bromide ion. masterorganicchemistry.com

Stereochemistry: If the benzylic carbon were a stereocenter, the SN2 reaction would proceed with an inversion of configuration. masterorganicchemistry.comyoutube.com

The alternative SN1 mechanism, which involves the formation of a carbocation intermediate, is generally not favored for primary halides unless the resulting carbocation is exceptionally stable. While a benzylic carbocation is stabilized by resonance, the SN2 pathway is kinetically more favorable for this unhindered substrate. ucsb.edu

Functional Group Transformations of the Biphenyl (B1667301) System

Beyond the reactivity of the bromomethyl group, the aromatic biphenyl core can also undergo chemical modification.

The biphenyl system can participate in electrophilic aromatic substitution (EAS) reactions, such as halogenation, nitration, and sulfonation. lumenlearning.comlibretexts.org In this compound, the two phenyl rings have different electron densities. The ring bearing the bromo and bromomethyl substituents is deactivated towards electrophilic attack compared to the unsubstituted phenyl ring. Therefore, electrophilic substitution is expected to occur preferentially on the unsubstituted ring. youtube.com

The substituted phenyl group acts as an activating, ortho-, para-director for the unsubstituted ring. youtube.com This means that incoming electrophiles will be directed to the positions ortho (2' and 6') and para (4') to the point of attachment to the other ring. Steric hindrance may influence the ratio of ortho to para products.

The table below outlines potential electrophilic aromatic substitution reactions on the more activated (unsubstituted) ring.

ReactionReagentsMajor Product(s)
BrominationBr₂ / FeBr₃4-Bromo-3-(bromomethyl)-4'-bromo-1,1'-biphenyl
NitrationHNO₃ / H₂SO₄4-Bromo-3-(bromomethyl)-4'-nitro-1,1'-biphenyl
SulfonationSO₃ / H₂SO₄4'-(4-Bromo-3-(bromomethyl)phenyl)benzenesulfonic acid

The functional groups on the molecule can be modified through oxidation and reduction.

The bromomethyl group, being at a benzylic position, is susceptible to oxidation. This transformation can be controlled to yield either a carbonyl group (aldehyde) or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Such transformations are valuable for converting the bromomethyl functionality into other important chemical groups. For instance, compounds such as 4'-Bromo-biphenyl-3-carboxylic acid and 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid are known derivatives, indicating the feasibility of such oxidative processes on the biphenyl scaffold. nih.govnih.gov

Common methods for the oxidation of benzylic halides include:

Kornblum Oxidation: Using dimethyl sulfoxide (B87167) (DMSO) as the oxidant to produce an aldehyde.

Stronger Oxidants: Reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic position directly to a carboxylic acid.

The table below details these oxidative transformations.

Target Functional GroupTypical ReagentsProduct Name
Carbonyl (Aldehyde)Dimethyl sulfoxide (DMSO), NaHCO₃4-Bromo-1,1'-biphenyl-3-carbaldehyde
Carboxylic AcidPotassium permanganate (KMnO₄)4-Bromo-1,1'-biphenyl-3-carboxylic acid

Oxidative and Reductive Manipulations

Reduction of Halogenated Centers

The compound this compound possesses two distinct carbon-bromine bonds: an aryl bromide where the halogen is attached to an sp²-hybridized carbon of the biphenyl ring system, and a benzylic bromide where the halogen is attached to an sp³-hybridized carbon adjacent to an aromatic ring. This structural difference leads to significant variations in their chemical reactivity, particularly in reduction reactions.

The benzylic bromide is considerably more reactive than the aryl bromide. The C-Br bond at the benzylic position is weaker and its cleavage leads to a resonance-stabilized benzylic radical or carbocation, making it susceptible to reduction under milder conditions. youtube.com In contrast, the aryl C-Br bond is stronger due to the higher s-character of the sp² carbon and resonance interaction of the halogen's lone pairs with the aromatic π-system, thus requiring more forcing conditions for cleavage. organic-chemistry.org

This differential reactivity allows for the selective reduction of the benzylic bromide while leaving the aryl bromide intact. A variety of methods can achieve this, including catalytic hydrogenation and reactions with specific reducing agents. For instance, gem-dibromides at benzylic positions can be selectively reduced to the mono-bromo species, a strategy sometimes employed when selective mono-bromination is challenging to control. scientificupdate.com

Conversely, the reduction of the more robust aryl bromide typically requires catalytic hydrogenation, often with palladium-on-carbon (Pd/C) as a catalyst. organic-chemistry.org These conditions can be tuned to selectively reduce the aryl bromide in the presence of other functional groups. organic-chemistry.org Modern methods, such as visible-light photoredox catalysis, have also emerged as powerful tools for the reduction of both aryl and benzyl halides, often under mild, ambient temperature conditions. researchgate.netnih.govnih.govacs.org These photocatalytic systems can generate aryl or benzyl radicals via single-electron transfer (SET) processes, which then abstract a hydrogen atom to yield the reduced product. thieme-connect.com The choice of photocatalyst and reaction conditions can be tailored to target specific C-X bonds. nih.gov

Table 1: Comparison of Reduction Methods for Aryl and Benzylic Halides
Halide TypeReduction MethodTypical Reagents/CatalystsKey FeaturesReference
Aryl BromideCatalytic HydrogenationH₂, Pd/CEffective for C(sp²)-Br bond cleavage; conditions can be tuned for selectivity. organic-chemistry.org
Aryl BromideVisible-Light PhotocatalysisIr or Ru complexes, organic dyes (e.g., PDI), Et₃NMild, environmentally friendly conditions; proceeds via radical intermediates. researchgate.netnih.govthieme-connect.com
Benzylic BromideNucleophilic Cooperative CatalysisPhotocatalyst (e.g., Ir(III)) + LutidineDecreases and levels the reduction potential, allowing a general set of conditions for various benzyl halides. nih.govacs.org
Benzylic BromideRadical ReductionN-bromosuccinimide (NBS) and light/heat for formation, followed by a selective reduction step.Often part of a sequence to manage over-halogenation. youtube.comscientificupdate.com
Benzylic BromideElectrochemical ReductionMercury cathodeForms benzyl radical intermediates in the rate-determining step. rsc.org

Advanced Coupling and Cyclization Reactions

The bifunctional nature of this compound makes it a valuable precursor for advanced coupling and cyclization reactions. The two bromine atoms can be selectively functionalized or used in concert to construct complex polycyclic and macrocyclic architectures.

Intramolecular Hydroarylation Reactions

Intramolecular hydroarylation is a powerful atom-economical method for forming carbocyclic and heterocyclic ring systems via the addition of an aromatic C-H bond across a tethered unsaturated moiety (e.g., an alkene or alkyne). While this compound does not directly contain an unsaturated tether, its reactive bromomethyl group can be readily converted into one. For example, elimination can generate a vinyl group, or coupling reactions can introduce an alkyne.

A prominent application of this strategy using biphenyl precursors is the synthesis of phenanthrenes, which are polycyclic aromatic hydrocarbons with a core structure that can be viewed as a cyclized biphenyl. quimicaorganica.orgespublisher.com Various synthetic methods leverage the intramolecular cyclization of a suitably substituted biphenyl. For instance, electrophilic cyclization of (biphenyl-2-alkyne) derivatives is a known strategy to access the phenanthrene (B1679779) core. rsc.org Catalysts such as Indium(III) triflate (In(OTf)₃) and Gold(I) complexes have proven effective in mediating intramolecular hydroarylation reactions to form fused ring systems under relatively mild conditions. nih.govrsc.orgnih.gov The reaction typically proceeds through the activation of the unsaturated group by the catalyst, followed by an electrophilic attack from the adjacent aromatic ring to form the new C-C bond. nih.gov

Table 2: Examples of Intramolecular Cyclization of Biphenyl Derivatives
Biphenyl Precursor TypeReaction TypeCatalyst/ReagentProductReference
(Biphenyl-2-alkyne) derivativeElectrophilic CyclizationIodine9-Iodo-10-organochalcogen-phenanthrene rsc.org
α-Phenylallyl β-ketosulfoneIntramolecular HydroarylationIn(OTf)₃Sulfonyl 1-tetralone nih.govrsc.org
4-Allenyl areneIntramolecular HydroarylationGold(I) complexesVinyl-substituted benzocycle nih.gov
Substituted 2-alkenylbiphenylOxidative Photocyclization (Stilbene-type)UV light, IodinePhenanthrene derivative espublisher.com

Macrocyclization Strategies Employing Biphenyl Building Blocks

The biphenyl unit is a favored component in the construction of macrocycles due to its rigid, well-defined geometry, which can enforce a specific shape and pre-organization upon the cyclic structure. acs.orgmdpi.com Biphenyl-containing macrocycles have found applications in supramolecular chemistry and materials science. rsc.orgrsc.orgnih.gov

A bifunctional monomer like this compound, after appropriate chemical modification of its bromo-substituents, can serve as a key building block in macrocyclization reactions. For example, the aryl and benzylic bromides could be converted into terminal alkynes, which can then undergo intermolecular cyclooligomerization through reactions like Hay or Sonogashira coupling to form arylene-ethynylene macrocycles. acs.orgrsc.org

Successful macrocyclization often requires carefully controlled reaction conditions to favor the desired intramolecular ring-closing over competing intermolecular polymerization. acs.org The use of high-dilution conditions, where the concentration of the linear precursor is kept very low, is a classical and effective strategy. acs.org This is often achieved by the slow addition of the precursor to a large volume of solvent. The inherent rigidity of biphenyl building blocks can also aid in the cyclization process by reducing the conformational entropy that must be overcome for ring closure, sometimes leading to high yields even at moderate concentrations. acs.org

Table 3: Macrocyclization Strategies Using Biphenyl-Based Monomers
Monomer TypeCoupling ReactionKey Reagents/ConditionsResulting MacrocycleReference
2,7-DiethynylbiphenyleneHay CouplingCuCl, TMEDA, O₂Biphenylene-butadiyne macrocycles (pentamer, hexamer, etc.) rsc.orgrsc.org
Iodoalkyne biphenylSonogashira CouplingCl₂Pd(PPh₃)₂, low concentration (18 mM)Cyclic oligomers (e.g., cyclotri(ethynylene)(biphenyl-2,4'-diyl)) acs.org
Biphenyl-extended pillararenesCondensationLewis or Brønsted acid catalysts acs.orgBiphenyl-extended-pillar nih.govarene mdpi.com
Linear peptide with bromoacetyl groupSequential Alkylation/CyclizationPrimary amines, linker reagentsCombinatorial library of macrocycles researchgate.net

Computational Chemistry and Theoretical Investigations of Bromobiphenyl Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become a cornerstone of modern chemical research. DFT methods are favored for their balance of computational cost and accuracy in predicting the molecular properties of medium to large organic systems, including halogenated biphenyls. ichem.mdnih.gov By approximating the many-electron Schrödinger equation, DFT allows for the detailed examination of a molecule's ground-state electronic structure. Functionals like B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are commonly used to optimize molecular geometries and calculate a wide range of properties for compounds analogous to 4-Bromo-3-(bromomethyl)-1,1'-biphenyl. ichem.mdscivisionpub.comresearchgate.netekb.eg

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are fundamental descriptors of chemical reactivity and stability. researchgate.netacs.org

For a molecule like this compound, the HOMO is expected to be localized primarily on the π-systems of the biphenyl (B1667301) rings, which are electron-rich regions. The LUMO would also be distributed across the aromatic system, representing the most favorable region to accept an electron. The presence of bromine and bromomethyl substituents influences the energies of these orbitals. ichem.mdfigshare.com Halogens, like bromine, can withdraw electron density through induction but donate it through resonance, creating a complex effect on the electronic landscape.

A smaller HOMO-LUMO gap generally signifies lower kinetic stability and higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. figshare.comekb.eg DFT calculations on various substituted halogenated biphenyls show that the nature and position of substituents significantly influence the energy gap. scivisionpub.comfigshare.com For instance, studies on di-ortho-substituted halogenated biphenyls have reported energy gaps in the range of 5.5 to 5.9 eV, indicating high molecular stability. scivisionpub.com

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Bromobiphenyl Derivative Note: The following values are representative examples based on DFT calculations for analogous halogenated biphenyls and are intended for illustrative purposes, as specific computational data for this compound is not available in the cited literature. scivisionpub.com

ParameterEnergy (eV)
EHOMO-6.88
ELUMO-1.08
Energy Gap (ΔE)5.80

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. mdpi.comrsc.org It maps the electrostatic potential onto the molecule's electron density surface, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). These regions correspond to likely sites for electrophilic and nucleophilic attack, respectively. scivisionpub.comekb.eg

For this compound, the MESP surface is expected to show several key features:

Negative Potential: Regions of negative potential (typically colored red or yellow) are anticipated around the electronegative bromine atoms due to their high electron density. The π-electron clouds above and below the aromatic biphenyl rings would also exhibit negative potential. These sites are susceptible to attack by electrophiles. scivisionpub.comnih.gov

Positive Potential: Regions of positive potential (typically colored blue) are expected around the hydrogen atoms of the aromatic rings and the methylene (B1212753) (-CH2-) group. These electron-deficient sites are prone to attack by nucleophiles. scivisionpub.comchemrxiv.org

Computational studies on other chlorinated and brominated biphenyls have successfully used MESP analysis to correlate substitution patterns with molecular properties and reactivity, making it a predictive tool for understanding intermolecular interactions. scivisionpub.comnih.gov

Theoretical vibrational analysis using DFT is a powerful method for predicting the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies corresponding to the normal modes of vibration, a theoretical spectrum can be generated. nih.govnih.gov These calculated frequencies often show good agreement with experimental data, aiding in the assignment of spectral bands to specific molecular motions. researchgate.net

For this compound, a vibrational analysis would predict characteristic frequencies for several key functional groups:

C-Br Stretching: Vibrations involving the carbon-bromine bonds are expected in the lower frequency region of the spectrum.

Aromatic C-H Stretching: These vibrations typically appear in the 3000–3100 cm-1 range.

Aromatic C=C Stretching: The stretching of carbon-carbon bonds within the biphenyl rings generally occurs in the 1400–1600 cm-1 region.

CH2 Group Vibrations: The bromomethyl group would exhibit characteristic stretching and bending (scissoring, wagging) modes.

Comparative DFT studies on various biphenyl derivatives have demonstrated the effect of different substituents on the vibrational frequencies, providing a reliable method for structural characterization. researchgate.net

Table 2: Representative Predicted Vibrational Frequencies for a Substituted Bromobiphenyl Derivative Note: These values are illustrative examples of typical vibrational modes and their calculated frequencies for similar aromatic halogenated compounds, as specific data for this compound is not available in the cited literature. researchgate.net

Vibrational ModePredicted Frequency (cm-1)
Aromatic C-H Stretch3075
Aromatic C=C Stretch1590
CH2 Scissoring1420
C-C Ring Breathing1010
C-Br Stretch650

Chemical Reactivity Descriptors

Ionization energy (I) is the minimum energy required to remove an electron from a molecule, while electron affinity (A) is the energy released when a molecule gains an electron. researchgate.netwikipedia.org These fundamental properties are directly related to a molecule's ability to participate in redox reactions and charge-transfer processes.

Within the framework of DFT and according to Koopman's theorem, these values can be approximated from the energies of the frontier orbitals:

Ionization Energy (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

A molecule with a low ionization energy is a good electron donor, whereas one with a high electron affinity is a good electron acceptor. For this compound, the extended π-system of the biphenyl core suggests it can be oxidized (lose an electron), while the presence of electronegative bromine atoms enhances its ability to accept an electron compared to the unsubstituted biphenyl.

From the ionization energy and electron affinity, several other important reactivity descriptors can be derived to provide a more nuanced picture of chemical behavior. scivisionpub.comias.ac.in

Electronegativity (χ): Defined as χ = (I + A) / 2, it measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Defined as η = (I - A) / 2, it represents the resistance of a molecule to changes in its electron distribution. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule. figshare.com

Chemical Softness (S): As the reciprocal of hardness (S = 1 / η), it indicates a molecule's polarizability and reactivity. Soft molecules are generally more reactive than hard molecules.

Electrophilicity Index (ω): Defined as ω = χ2 / (2η), this index quantifies the ability of a species to accept electrons, acting as a measure of its electrophilic character.

These descriptors, when calculated for a series of related compounds, can reveal trends in reactivity and stability. For halogenated biphenyls, these indices are sensitive to the number and position of the halogen substituents. scivisionpub.comias.ac.in

Table 3: Representative Global Chemical Reactivity Descriptors for a Substituted Bromobiphenyl Derivative Note: The values below are calculated from the representative HOMO/LUMO energies in Table 1 and are for illustrative purposes only. scivisionpub.com

DescriptorFormulaCalculated Value (eV)
Ionization Energy (I)-EHOMO6.88
Electron Affinity (A)-ELUMO1.08
Electronegativity (χ)(I+A)/23.98
Chemical Hardness (η)(I-A)/22.90
Chemical Softness (S)1/η0.34
Electrophilicity Index (ω)χ²/2η2.73

Spectroscopic and Advanced Structural Elucidation Techniques for Biphenyl Derivatives

X-ray Crystallography for Solid-State Molecular Architecture

While specific crystallographic data for 4-Bromo-3-(bromomethyl)-1,1'-biphenyl is not widely published, the application of this technique would be invaluable. It would confirm the substitution pattern on the biphenyl (B1667301) core and reveal the precise arrangement of the bromine and bromomethyl substituents. Studies on other bromo-derivatives have successfully elucidated their crystal structures, showcasing the power of this method. semanticscholar.org The analysis of this compound would yield a detailed model of its solid-state packing and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, allowing for the assembly of a molecular structure.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the bromomethyl group and the aromatic protons on the two biphenyl rings.

The protons of the bromomethyl (-CH₂Br) group are expected to appear as a singlet, as there are no adjacent protons to cause splitting. Based on data from similar compounds like 4-(bromomethyl)biphenyl, this signal would likely appear in the range of 4.5 ppm. chemicalbook.com The aromatic region of the spectrum, typically between 7.0 and 8.0 ppm, would be more complex due to the unsymmetrical substitution on one of the rings. The protons on the unsubstituted phenyl ring would show a different pattern from those on the disubstituted ring. The specific chemical shifts and coupling constants (J-values) would allow for the assignment of each proton to its position on the biphenyl core.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
-CH ₂Br~4.5Singlet (s)Chemical shift is influenced by the adjacent bromine atom.
Aromatic Protons7.2 - 7.8Multiplet (m)Complex pattern due to multiple couplings between protons on both rings.

Carbon (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will produce a single peak. Given the molecule's asymmetry, 13 distinct signals are expected for the 13 carbon atoms.

The carbon of the bromomethyl (-C H₂Br) group is expected to have a chemical shift in the range of 30-35 ppm. The carbons directly attached to the bromine atoms (C-Br) would also have characteristic shifts, influenced by the electronegativity of the halogen. The remaining aromatic carbons will appear in the typical range of 120-145 ppm. rsc.org The two carbons forming the direct link between the phenyl rings (quaternary carbons) would also be identifiable.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
-C H₂Br30 - 35Aliphatic carbon attached to bromine.
Aromatic C -Br120 - 125Aromatic carbon directly bonded to the ring bromine.
Aromatic C -H125 - 135Standard range for protonated aromatic carbons.
Aromatic Quaternary Carbons135 - 145Includes carbons at the biphenyl linkage and the carbon bearing the bromomethyl group.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

A key characteristic in the mass spectrum of a bromine-containing compound is its unique isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively). For a molecule containing two bromine atoms, like this compound, this results in a distinctive pattern for the molecular ion peak (M⁺). There will be three peaks: the M peak (containing two ⁷⁹Br atoms), the M+2 peak (containing one ⁷⁹Br and one ⁸¹Br), and the M+4 peak (containing two ⁸¹Br atoms), with a relative intensity ratio of approximately 1:2:1. youtube.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of a compound's elemental composition from its exact mass. For this compound (C₁₃H₁₀Br₂), HRMS can distinguish its molecular formula from other potential formulas with the same nominal mass. The high mass accuracy and the clear isotopic pattern allow for the reliable identification of polybrominated compounds. acs.org

**Table 3: Predicted HRMS Isotopic Data for the Molecular Ion of this compound (C₁₃H₁₀Br₂) **

Isotopic Composition Calculated Exact Mass (Da) Relative Abundance (%)
C₁₃H₁₀⁷⁹Br₂323.9149~25.7
C₁₃H₁₀⁷⁹Br⁸¹Br325.9129~50.0
C₁₃H₁₀⁸¹Br₂327.9108~24.3

While techniques like HRMS are used for structural confirmation, plasma-based mass spectrometry, particularly Inductively Coupled Plasma Mass Spectrometry (ICP-MS), is an elemental analysis technique renowned for its exceptionally high sensitivity. It is not used to identify the compound's structure but to quantify the presence of specific elements, such as bromine, in a sample. acs.org

When analyzing complex matrices like environmental water, soil, or biological tissues, ICP-MS can detect brominated compounds at ultra-trace levels. acs.orgnih.gov The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the compound. The resulting ions, including ⁷⁹Br⁺ and ⁸¹Br⁺, are then guided into the mass spectrometer for detection and quantification. Often, ICP-MS is coupled with a separation technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to separate different brominated species before elemental detection. acs.org This hybrid approach (e.g., HPLC-ICP-MS) is a powerful tool for environmental monitoring and metabolic studies involving compounds like this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical technique used to study the electronic transitions within molecules. For biphenyl derivatives, the UV-Vis spectrum is primarily characterized by absorptions arising from π → π* transitions within the aromatic rings. The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the biphenyl core.

In the case of "this compound," the electronic spectrum is influenced by both the biphenyl system and the halogen substituents. Unsubstituted biphenyl typically exhibits two main absorption bands, with a strong absorption peak around 247 nm. The presence of bromine atoms, acting as auxochromes, is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima (λmax). This red shift is due to the interaction of the lone pair electrons of the bromine with the π-electron system of the biphenyl rings, which extends the conjugation and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The substitution pattern also plays a crucial role. The bromine atom at the 4-position (para- to the other phenyl ring) significantly influences the electronic structure. This para-substitution can lead to a more pronounced bathochromic shift compared to other substitution patterns. The bromomethyl group at the 3-position is primarily an alkyl halide and is not directly conjugated with the π-system; its effect on the λmax is likely to be less significant than the directly attached bromine atom. However, it can induce minor shifts due to its inductive effects.

The absorption of UV radiation excites electrons from bonding (π) or non-bonding (n) orbitals to anti-bonding (π) orbitals. For brominated biphenyls, the key transitions are the π → π transitions associated with the aromatic system.

Table 5.4.1: Expected UV-Vis Absorption Data for this compound and Related Compounds

CompoundExpected λmax (nm)Electronic Transition
Biphenyl~247π → π
4-Bromobiphenyl> 247π → π
This compound> 247π → π*

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and determining the molecular structure of a compound by analyzing its vibrational modes. For "this compound," the spectra would exhibit characteristic bands corresponding to the vibrations of the substituted biphenyl skeleton.

Infrared (IR) Spectroscopy:

The IR spectrum can be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).

Aromatic C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching vibrations of the bromomethyl (-CH₂Br) group are expected in the 3000-2850 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl rings give rise to several bands of variable intensity in the 1620-1450 cm⁻¹ region.

CH₂ Bending: The scissoring vibration of the methylene (B1212753) (-CH₂) group in the bromomethyl substituent is expected around 1465 cm⁻¹. A C-H wagging mode for the -CH₂Br group may also be observed between 1300-1150 cm⁻¹. libretexts.orgorgchemboulder.com

C-Br Stretching: The stretching vibration of the C-Br bond is a key indicator. For the aryl bromide (C-Br bond on the phenyl ring), the absorption is typically found in the 1100-1000 cm⁻¹ region. For the alkyl bromide (in the -CH₂Br group), this vibration occurs at a lower frequency, generally in the 690-515 cm⁻¹ range. libretexts.orgorgchemboulder.com These bands are often located in the complex fingerprint region.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Ring Breathing Modes: The symmetric "breathing" vibrations of the phenyl rings, which involve the entire ring expanding and contracting, typically produce strong and sharp bands in the Raman spectrum, often around 1000 cm⁻¹.

Inter-ring C-C Stretch: A characteristic and often strong band in the Raman spectra of biphenyl derivatives is the inter-ring C₁-C₁' stretching mode, which is typically observed around 1285 cm⁻¹. acs.orgacs.orgnih.gov This mode is a good indicator of the biphenyl structure.

Aromatic C=C and C-H Vibrations: Similar to IR, aromatic C=C and C-H stretching and bending vibrations are also observed in the Raman spectrum, though their relative intensities may differ. The aromatic C=C stretching modes are usually strong in the 1610-1580 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibrations are also Raman active and would appear in the lower frequency region of the spectrum.

Table 5.5.1: Predicted Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Technique (IR/Raman)Intensity
Aromatic C-H Stretch3100 - 3000IR, RamanWeak to Medium
Aliphatic C-H Stretch (-CH₂)3000 - 2850IR, RamanMedium
Aromatic C=C Stretch1620 - 1450IR, RamanMedium to Strong
CH₂ Scissoring~1465IRMedium
Inter-ring C-C Stretch~1285RamanStrong
Aryl C-Br Stretch1100 - 1000IRMedium to Strong
Alkyl C-Br Stretch (-CH₂Br)690 - 515IR, RamanMedium to Strong

The combination of UV-Vis, IR, and Raman spectroscopy provides a comprehensive characterization of the electronic and vibrational properties of "this compound," allowing for its unambiguous identification and structural elucidation.

Applications of 4 Bromo 3 Bromomethyl 1,1 Biphenyl in Contemporary Chemical Research

Strategic Building Block in Organic Synthesis

Bromomethyl biphenyl (B1667301) compounds are vital reagents in organic synthesis, primarily due to the high reactivity of the bromomethyl (-CH2Br) group. nbinno.com This group is an excellent electrophile and a good leaving group, making it highly suitable for nucleophilic substitution reactions. nbinno.com This reactivity allows for the facile introduction of the biphenyl moiety into a larger molecular framework, a critical step in the synthesis of complex organic molecules. nbinno.compyglifesciences.com The biphenyl structure itself offers a desirable combination of flexibility and rigidity, which is advantageous for binding to proteins and receptors. google.compatsnap.com

The general class of bromomethyl biphenyl derivatives serves as crucial intermediates for creating more complex molecules through various synthetic routes. google.comgoogleapis.com The bromine atom on the biphenyl ring can participate in cross-coupling reactions, while the bromomethyl group allows for alkylation of a wide range of nucleophiles. This dual functionality makes these compounds powerful and versatile building blocks in the construction of diverse molecular architectures. pyglifesciences.com

Synthesis of Fine Chemicals and Intermediates for Pharmaceuticals

The biphenyl framework is a common feature in many active pharmaceutical ingredients (APIs). pyglifesciences.com Consequently, functionalized biphenyls like bromomethyl biphenyl derivatives are indispensable intermediates in the pharmaceutical industry. pyglifesciences.comgoogle.com Their structure serves as a core scaffold that can be methodically elaborated to produce a variety of drugs.

One of the most significant applications of bromomethyl biphenyl derivatives is in the synthesis of "sartan" drugs, which are Angiotensin II receptor blockers (ARBs) used to treat hypertension. pyglifesciences.comgoogle.com Specifically, isomers like 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (commonly known as Bromo-OTBN) are critical starting materials. pyglifesciences.compatsnap.com The synthesis of sartans such as Losartan, Valsartan, and Candesartan involves the alkylation of a heterocyclic moiety with Bromo-OTBN, followed by the conversion of the nitrile group into a tetrazole ring, which is a key acidic group for receptor binding. pyglifesciences.comscispace.com

The table below illustrates the role of bromomethyl biphenyl intermediates in the synthesis of several prominent sartan drugs.

Drug NameKey Bromomethyl Biphenyl IntermediateTherapeutic Use
Losartan4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrileAntihypertensive
Valsartan4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrileAntihypertensive
Irbesartan4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrileAntihypertensive
Candesartan4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrileAntihypertensive
TelmisartanMethyl 4'-(bromomethyl)biphenyl-2-carboxylateAntihypertensive

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a key role in metabolism and is a target for drugs treating type 2 diabetes. nih.gov While PPARγ agonists are known therapeutics, there is also significant research into PPARγ antagonists for various pathological conditions. nih.govnih.gov In the synthesis of novel indole (B1671886) biphenylcarboxylic acids as PPARγ antagonists, the intermediate tert-butyl 4′-(bromomethyl)-[1,1′-biphenyl]-2-carboxylate is utilized. nih.gov This compound is used to alkylate an indole nitrogen atom, forming a crucial carbon-nitrogen bond and incorporating the biphenyl scaffold into the final antagonist molecule. nih.gov This synthetic step is a clear example of how the reactivity of the bromomethyl group is harnessed to build complex modulators of important biological targets. nih.gov

The biphenyl scaffold is a privileged structure in medicinal chemistry, frequently used in the design of molecules that modulate the function of enzymes and receptors. nih.govrsc.orgnih.gov Its structural properties allow it to mimic peptide structures or fit into hydrophobic pockets of target proteins. blumberginstitute.org Bromomethyl biphenyls act as precursors to these scaffolds.

For instance, research into negative allosteric modulators (NAMs) for the N-methyl-D-aspartate (NMDA) receptor has utilized the biphenyl scaffold. nih.govnih.gov These modulators are promising for treating central nervous system disorders. nih.govrsc.org The design and synthesis process often starts with a basic biphenyl structure, which is then functionalized to optimize binding affinity and selectivity. The development of these compounds demonstrates the strategic importance of the biphenyl core in creating potent and selective modulators for complex biological targets like the NMDA receptor. nih.govnih.gov

Production of Agrochemicals

While brominated compounds are widely used in various chemical sectors, the direct application of 4-Bromo-3-(bromomethyl)-1,1'-biphenyl as an active ingredient in agrochemicals is not extensively documented. However, related compounds, such as polybrominated biphenyls (PBBs), are studied in agricultural contexts primarily due to their role as environmental contaminants. nih.gov PBBs, used as flame retardants, can persist in the environment and have been detected in agricultural soils alongside organochlorine pesticides (OCPs). nih.gov These studies focus on the environmental fate and potential impact of brominated compounds rather than their use as pesticides or herbicides. nih.gov

Development of Specialty Polymers and Materials

Brominated biphenyls, particularly polybrominated biphenyls (PBBs), have historically been used as additive flame retardants. designingbuildings.co.ukcdc.govepa.gov They are physically mixed into polymers rather than being chemically bonded to the polymer matrix. cdc.govnih.gov This application was prominent in plastics used for consumer products like computer monitors and televisions to inhibit combustion. designingbuildings.co.ukepa.gov

PBBs were added to thermoplastics such as acrylonitrile-butadiene-styrene (ABS) to enhance their fire resistance. nih.gov However, due to their environmental persistence and potential toxicity, the use of PBBs has been significantly restricted or banned in many regions. wikipedia.orgeuropa.eu

Polymer Semiconductor Monomer Precursors

While direct studies detailing the use of this compound in the synthesis of polymer semiconductors are not prevalent in the reviewed literature, its structure is highly relevant to the creation of conjugated polymers like poly(p-phenylenevinylene) (PPV). The presence of the bromomethyl group is particularly significant for polymerization reactions.

Conjugated polymers are essential materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their unique electronic and optical properties. lnu.edu.cncore.ac.uk The synthesis of PPVs can be achieved through several methods, including the Gilch, Wittig, and Horner-Wadsworth-Emmons reactions, which often utilize monomers bearing reactive benzylic halide groups. lnu.edu.cnrsc.org

For instance, the Gilch polymerization involves the reaction of a bis(halomethyl)benzene derivative with a strong base. A monomer like this compound could potentially be used in co-polymerization reactions with other suitable monomers to introduce specific functionalities and modify the polymer's properties. The bromo-substituent on the biphenyl core could be used for further modifications of the resulting polymer through cross-coupling reactions.

The properties of PPV derivatives, such as their solubility, photoluminescence, and charge-carrier mobility, can be tuned by the introduction of different side chains and substituents on the aromatic backbone. core.ac.ukrsc.org The biphenyl unit in this compound could enhance the conjugation length and thermal stability of the resulting polymer.

Table 1: Synthetic Routes for Poly(p-phenylenevinylene) (PPV) Utilizing Bromomethyl Precursors

Polymerization Method Description Role of Bromomethyl Group
Gilch Polymerization Base-induced polymerization of bis(halomethyl)benzene derivatives. The bromomethyl group is the reactive site for the elimination reaction that forms the vinylene bridge.
Wittig Reaction Reaction of a bis(phosphonium salt) derived from a bis(halomethyl) compound with a dialdehyde. The bromomethyl group is converted to a phosphonium (B103445) salt, which then reacts with an aldehyde.

| Horner-Wadsworth-Emmons Reaction | A modification of the Wittig reaction using phosphonate (B1237965) esters, often leading to higher E-alkene selectivity. | The bromomethyl group is converted to a phosphonate ester for the olefination reaction. |

Constituents in Liquid Crystal Research

Biphenyl derivatives are fundamental components in the design and synthesis of liquid crystal materials due to their rigid, rod-like structure, which is conducive to the formation of mesophases. nbinno.commdpi.com The presence of a bromine atom on the biphenyl core of this compound makes it a valuable intermediate for the synthesis of more complex liquid crystalline molecules. google.comgoogle.com

The bromine atom can be readily substituted through various cross-coupling reactions, such as the Suzuki and Sonogashira couplings, allowing for the introduction of a wide range of functional groups. nbinno.com These modifications are crucial for tailoring the mesomorphic properties of the final compound, including the temperature range of the liquid crystal phase, the clearing point, and the dielectric anisotropy.

For example, the bromine atom can be replaced with alkyl, alkoxy, or cyano groups, which are commonly found in liquid crystal molecules and influence their physical properties. whiterose.ac.uk The bromomethyl group offers another site for chemical modification, potentially allowing for the attachment of the biphenyl unit to a polymer backbone or another mesogenic core.

The synthesis of liquid crystal materials demands intermediates of high purity, as even small amounts of impurities can disrupt the liquid crystalline phase and degrade the performance of liquid crystal displays (LCDs). nbinno.com

Table 2: Influence of Functional Groups on Liquid Crystal Properties

Functional Group Typical Effect on Liquid Crystal Properties
Alkyl/Alkoxy Chains Affects the melting point and clearing point; longer chains can promote smectic phases.
Cyano Group Increases the dielectric anisotropy, which is important for the operation of twisted nematic LCDs.

| Halogens (e.g., Bromine) | Can influence the polarity and polarizability of the molecule; often used as a handle for further synthesis. |

Precursors for Catalysis Ligands

Design of Biphenyl-Based Ligands for Transition Metal Catalysis

Biphenyl-based phosphine (B1218219) ligands are a highly important class of ligands in transition metal catalysis, particularly for cross-coupling reactions. The biphenyl scaffold provides a rigid and sterically demanding framework that can influence the reactivity and selectivity of the metal center. researcher.lifenih.gov Brominated biphenyls are common starting materials for the synthesis of these ligands. liv.ac.uknih.gov

The synthesis of biphenyl-based phosphine ligands often involves the reaction of a bromobiphenyl with a phosphine source. For a molecule like this compound, both the bromo and the bromomethyl groups could potentially be used to introduce phosphine moieties. This could allow for the synthesis of bidentate or even tridentate ligands.

One common synthetic route is the Suzuki coupling of a bromo-substituted phosphine oxide with a boronic acid, followed by reduction to the phosphine. liv.ac.uk Alternatively, a Grignard reagent formed from a bromobiphenyl can be reacted with a chlorophosphine. The presence of two reactive sites in this compound offers the potential for creating a variety of ligand structures.

Application in Asymmetric Catalysis (if chiral derivatives are considered)

The development of chiral ligands is crucial for asymmetric catalysis, which aims to produce enantiomerically pure compounds. Biphenyl-based ligands can be made chiral by introducing atropisomerism, where rotation around the biphenyl C-C bond is restricted due to bulky substituents in the ortho positions.

While there is no specific literature on the use of chiral derivatives of this compound in asymmetric catalysis, its structure offers possibilities for the synthesis of chiral ligands. For example, selective functionalization of the bromo and bromomethyl groups could lead to the introduction of different substituents that could create a chiral environment around a metal center.

Asymmetric bromoamination reactions, for instance, utilize chiral catalysts to achieve enantioselective transformations. researchgate.netrsc.orgnih.gov The development of new chiral ligands is an active area of research, and versatile precursors are highly sought after. The ability to create chiral derivatives from α-bromoacid derivatives has also been explored as a strategy in asymmetric synthesis. rsc.org

Advanced Analytical Method Development and Validation

Methodologies for Detection and Quantification (e.g., HPLC)

High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of organic compounds. For brominated biphenyls, reversed-phase HPLC is a common and effective method. sielc.comsigmaaldrich.com

A validated HPLC method for the determination of the structurally similar compound, 2-cyano-4'-bromomethyl biphenyl, provides a good model for the analysis of this compound. researchgate.net This method utilizes a C18 stationary phase with a mobile phase consisting of a buffer and acetonitrile (B52724). Detection is typically performed using a UV detector, as the aromatic rings of the biphenyl structure absorb UV light. researchgate.net

The selection of the stationary phase, mobile phase composition, flow rate, and detector wavelength are critical parameters that need to be optimized for the specific analyte. For this compound, a reversed-phase column like a C18 or C8 would be suitable. The mobile phase would likely be a mixture of water or a buffer and an organic solvent such as acetonitrile or methanol.

Method validation according to ICH guidelines would be necessary to ensure that the analytical method is accurate, precise, specific, linear, and sensitive for its intended purpose. researchgate.net This would involve determining the limit of detection (LOD) and limit of quantification (LOQ). researchgate.net

Table 3: Typical HPLC Parameters for the Analysis of Brominated Biphenyls

Parameter Typical Value/Condition Rationale
Stationary Phase C18 (Octadecyl-silica) Provides good retention for nonpolar to moderately polar compounds like biphenyls.
Mobile Phase Acetonitrile/Water or Methanol/Water gradient or isocratic Allows for the elution of the analyte from the column with good peak shape and resolution.
Flow Rate 1.0 - 1.5 mL/min A standard flow rate for analytical HPLC columns.
Column Temperature 25 - 40 °C Can be used to fine-tune the separation and improve peak shape.
Detection UV at ~254 nm The aromatic rings of the biphenyl system provide strong UV absorbance at this wavelength.

| Diluent | Acetonitrile or a mixture of mobile phase components | To ensure the sample is fully dissolved and compatible with the mobile phase. |

Reference Standards in Pharmaceutical Quality Control

In the pharmaceutical industry, reference standards are highly purified compounds that are used as a benchmark for confirming the identity, purity, and strength of active pharmaceutical ingredients (APIs) and formulated drug products. lookchem.comlgcstandards.compurisys.com The control of impurities is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of medications. pyglifesciences.comusp.org

While direct documentation for this compound as an officially recognized pharmaceutical reference standard is not prevalent in publicly available literature, its structural motif is closely related to known process impurities in the synthesis of certain pharmaceuticals. For instance, a structurally similar compound, 2-cyano-4'-bromomethyl biphenyl, has been identified as a potential genotoxic impurity in the manufacturing of Irbesartan, a widely used antihypertensive drug. researchgate.net Genotoxic impurities are of particular concern as they have the potential to damage DNA and are strictly regulated to very low levels.

Given this precedent, this compound could foreseeably be synthesized and characterized as a reference standard for quality control purposes in relevant pharmaceutical manufacturing processes. Its availability as a high-purity standard would be essential for:

Method Validation: To develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), capable of detecting and quantifying its presence as a potential impurity in an API or drug product.

Limit Testing: To ensure that the concentration of this specific impurity does not exceed the established safety thresholds.

Forced Degradation Studies: To identify potential degradation products of an API under various stress conditions (e.g., heat, light, acid, base), where this biphenyl derivative might be a resultant compound.

The following table outlines the typical data required for the certification of a pharmaceutical reference standard, which would be applicable to this compound.

ParameterMethodPurpose
Identity Confirmation ¹H NMR, ¹³C NMR, Mass Spectrometry, IRTo unequivocally confirm the chemical structure of the compound.
Purity Assessment HPLC, Gas Chromatography (GC)To determine the percentage purity and identify any other related substances or impurities.
Water Content Karl Fischer TitrationTo quantify the amount of water present, as it can affect the true concentration of the standard.
Residual Solvents Headspace GCTo detect and quantify any solvents remaining from the synthesis and purification processes.
Inorganic Impurities Residue on IgnitionTo determine the content of non-volatile inorganic impurities.

This table is illustrative of the general requirements for a pharmaceutical reference standard.

Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent intermolecular forces. researchgate.net The design and synthesis of molecules that can spontaneously self-assemble into well-defined, functional superstructures is a cornerstone of this field. nih.govnih.gov Biphenyl derivatives are often employed in supramolecular chemistry due to their rigid, planar structure which can direct the formation of ordered assemblies. researchgate.net

Macrocycles, large cyclic molecules, are of significant interest in supramolecular chemistry as they can act as hosts for smaller guest molecules, serve as building blocks for more complex interlocked structures like rotaxanes and catenanes, and exhibit unique photophysical properties. nih.govresearchgate.netrsc.org The reactive bromomethyl group on this compound makes it a valuable precursor for the synthesis of novel macrocyclic architectures.

The typical synthetic strategy involves the reaction of the bromomethyl group with nucleophiles, such as amines or phenols, to form larger structures. The presence of the second bromo group on the other phenyl ring offers a site for further functionalization, for example, through cross-coupling reactions, allowing for the creation of even more complex and extended molecular systems.

A general synthetic approach for constructing a macrocycle using a bis(bromomethyl) analogue is outlined below. While not specific to this compound, this illustrates the principle by which it could be utilized.

Illustrative Synthesis of a Biphenyl-Containing Macrocycle:

A common method for macrocyclization is the high-dilution reaction of a di-functionalized biphenyl precursor with a suitable linking molecule. For a hypothetical synthesis using a related bis(bromomethyl)biphenyl, the reaction might proceed as follows:

Reactant 1Reactant 2Reaction ConditionsProduct Type
A bis(bromomethyl)biphenyl derivativeA diamine or dithiol linkerHigh dilution, base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF)A biphenyl-containing macrocycle with amine or thioether linkages.

This table represents a generalized synthetic strategy.

Research in this area has demonstrated the synthesis of macrocycles from various bromomethyl-functionalized aromatic compounds. researchgate.netacs.org These studies highlight the versatility of the bromomethyl group in forming stable covalent bonds to construct the macrocyclic framework. The resulting macrocycles can then be investigated for their self-assembly behavior, host-guest chemistry, and potential applications in materials science and molecular recognition.

Future Research Directions and Concluding Perspectives

Exploration of Undiscovered Reactivity and Synthetic Routes

The dual reactivity of 4-Bromo-3-(bromomethyl)-1,1'-biphenyl is a key area for future synthetic exploration. The significant difference in the reactivity between the aryl bromide and the benzyl (B1604629) bromide allows for selective and sequential functionalization, opening pathways to complex molecular architectures.

Future research should systematically investigate the selective reactivity of the two C-Br bonds. The benzylic bromide is highly susceptible to nucleophilic substitution (SN2) reactions, providing a route to introduce a wide variety of functional groups. In contrast, the aryl bromide is more suited for metal-catalyzed cross-coupling reactions. This differential reactivity could be exploited in one-pot or sequential reaction sequences to build complex derivatives.

A primary focus should be on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to functionalize the aryl bromide position. mdpi.comikm.org.mygre.ac.uk The optimization of reaction conditions will be crucial to ensure selectivity and prevent unwanted reactions at the benzylic position. mdpi.comarkat-usa.org Exploring a range of boronic acids and esters as coupling partners would yield a diverse library of 3-(bromomethyl)-substituted terphenyls and other complex biaryl systems. researchgate.net

Further studies could explore other coupling reactions, including Heck, Sonogashira, and Buchwald-Hartwig aminations, at the C4-position. The development of chemoselective catalytic systems that can differentiate between the two bromine atoms will be a significant challenge and a rewarding area of investigation. Additionally, biocatalytic cross-coupling methods could offer novel, selective, and environmentally friendly routes to new derivatives. nih.gov

Potential Reaction Type Target Bromine Exemplary Reagents Potential Product Class
Nucleophilic SubstitutionBenzylic C-BrAmines, Thiols, Alcohols, Phenols gre.ac.ukSubstituted methylbiphenyls
Suzuki-Miyaura CouplingAryl C-BrArylboronic acids, K₂CO₃, Pd(PPh₃)₄ mdpi.comresearchgate.netTerphenyl derivatives
Heck CouplingAryl C-BrAlkenes, Pd catalyst, Base arkat-usa.orgStilbene-type biphenyls
DerivatizationBenzylic C-BrCarboxylic acids nih.govFluorescently-labeled esters

Advanced Computational Design for Novel Functionalization

Computational chemistry offers powerful tools to predict the properties and reactivity of this compound and to guide the design of new functional molecules. Future research should leverage these methods to accelerate discovery and gain deeper mechanistic insights.

Density Functional Theory (DFT) studies can be employed to investigate the electronic properties of the molecule. nih.govtandfonline.com Such calculations can help predict the relative reactivity of the two C-Br bonds and rationalize the outcomes of competitive reactions. DFT can also be used to model reaction mechanisms, for instance, in palladium-catalyzed cross-coupling, to optimize catalyst and ligand choice for higher selectivity and yield. rsc.org

Furthermore, computational methods like Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking could be applied to virtually screen libraries of derivatives for potential biological activity, guiding synthetic efforts in medicinal chemistry. nih.gov

Computational Method Research Goal Predicted Properties Potential Impact
Density Functional Theory (DFT)Predict reactivity and electronic structure nih.govnih.govBond dissociation energies, charge distribution, reaction barriersGuide selective synthetic strategies
Molecular Dynamics (MD)Simulate conformational behavior tandfonline.comTorsional angles, molecular flexibility, solvent effectsDesign of materials with specific shapes
QSAR/Molecular DockingPredict biological activity nih.govBinding affinity to protein targetsPrioritize synthesis of potential drug candidates

Broadening Applications in Materials Science and Medicinal Chemistry

The unique bifunctional nature of this compound makes it an attractive building block for advanced materials and potential therapeutic agents. researchgate.net

Materials Science: Biphenyl (B1667301) derivatives are foundational components in organic electronics, including Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). nbinno.com The rigid biphenyl core of the target molecule provides a stable scaffold that can be functionalized to tune electronic properties. Future work could focus on synthesizing oligomers or polymers by leveraging both bromine atoms for sequential cross-coupling reactions, leading to novel conjugated materials. Another promising area is the synthesis of liquid crystals. oup.commdpi.com The introduction of long alkyl or alkoxy chains onto the biphenyl scaffold can induce mesophase behavior, and the specific substitution pattern of the title compound offers a unique starting point for novel liquid crystal designs. tandfonline.comresearchgate.netrsc.org

Medicinal Chemistry: The biphenyl scaffold is a privileged structure in drug discovery, appearing in numerous pharmacologically active compounds. nih.govajgreenchem.com The ability to selectively functionalize this compound at two different points allows for the creation of complex molecules with precise three-dimensional arrangements of pharmacophores. Research could be directed towards synthesizing libraries of derivatives for screening against various biological targets, such as enzymes or receptors. For example, substituted biphenyls have been investigated as anticancer agents and inhibitors of protein-protein interactions, representing a potential avenue for future exploration. nih.gov

Field of Application Potential Role of the Compound Example Derivative Class Targeted Property/Activity
Organic ElectronicsBuilding block for organic semiconductors nbinno.comPoly-aryl derivatives, terphenylsCharge transport, luminescence
Liquid CrystalsCore mesogenic unit rsc.orgAlkoxy-substituted biphenylsNematic or smectic phases
Medicinal ChemistryScaffold for drug design ajgreenchem.comBiphenyl-pyrimidine conjugates nih.govAnticancer, enzyme inhibition

Integration of Sustainable and Green Chemistry Principles in Synthesis

Future research into the synthesis and derivatization of this compound must incorporate the principles of green chemistry to minimize environmental impact. This involves the use of safer solvents, the development of highly efficient and recyclable catalysts, and the improvement of atom economy.

Significant opportunities lie in optimizing cross-coupling reactions. Research should focus on using water as a solvent, which is a key goal of sustainable chemistry. arkat-usa.org The development and application of recyclable nanocatalysts, for instance, palladium nanoparticles supported on materials like LaPO₄ or mesoporous silica, could drastically reduce catalyst waste and cost in Suzuki-Miyaura reactions. mdpi.comresearchgate.netresearchgate.netnih.gov

Furthermore, exploring alternative energy sources such as microwave or ultrasound irradiation could lead to faster reaction times and reduced energy consumption. mdpi.com Solvent-free mechanochemical methods, like ball milling, present another promising green alternative for synthesizing derivatives. mdpi.com Biocatalytic approaches, which operate under mild conditions in aqueous media, should also be investigated for specific transformations. nih.gov The overarching goal is to develop synthetic protocols that are not only efficient and versatile but also environmentally benign. rsc.org

Green Chemistry Principle Proposed Research Direction Specific Example Benefit
Use of Safer SolventsPerform reactions in aqueous mediaSuzuki coupling in water arkat-usa.orgnih.govReduced use of volatile organic compounds
CatalysisDevelop recyclable catalystsPd nanoparticles on a solid support researchgate.netCatalyst recovery and reuse, cost reduction
Energy EfficiencyEmploy alternative energy sourcesMicrowave-assisted synthesis mdpi.comFaster reactions, lower energy consumption
Waste PreventionUtilize high-efficiency reactionsSolvent-free mechanosynthesis mdpi.comMinimized solvent waste, improved atom economy

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-3-(bromomethyl)-1,1'-biphenyl, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via bromination of biphenyl derivatives or cross-coupling reactions. For example, bromomethyl-substituted biphenyls are often prepared using radical bromination or Friedel-Crafts alkylation. Intermediates should be characterized via 1H^1 \text{H} and 13C^{13} \text{C} NMR (as demonstrated for structurally similar compounds in ) and mass spectrometry. Purity can be verified via HPLC (≥95% recommended) .

Q. What spectroscopic techniques are most effective for confirming the structure of brominated biphenyl derivatives?

  • Methodological Answer : 1H^1 \text{H} NMR is critical for identifying aromatic proton environments and bromomethyl groups (δ ~4.3–4.7 ppm for –CH2_2Br). 13C^{13} \text{C} NMR can distinguish between substituted and unsubstituted carbons. X-ray crystallography is recommended for resolving ambiguities in stereoelectronic effects, as shown in studies of analogous organotellurium compounds .

Q. How should researchers handle safety concerns related to brominated aromatic compounds?

  • Methodological Answer : Follow GHS hazard statements (e.g., H314 for skin corrosion) and store in dark, dry conditions at room temperature. Use fume hoods for reactions, and refer to Safety Data Sheets (SDS) for specific handling protocols, as outlined for biphenyl bromomethyl derivatives in .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) be applied to predict the reactivity of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) can model electronic properties, such as charge distribution on bromine atoms, to predict sites for nucleophilic substitution. Compare theoretical results with experimental data (e.g., bond lengths from crystallography) to validate models, as done for organotellurium compounds in .

Q. What strategies resolve contradictions between experimental and computational data for bromomethyl-substituted biphenyls?

  • Methodological Answer : Discrepancies in bond angles or energies may arise from solvent effects or crystal packing. Use polarizable continuum models (PCM) in DFT to account for solvation. Cross-validate with alternative methods like IR spectroscopy or cyclic voltammetry, as demonstrated in for organometallic systems .

Q. How can researchers optimize Suzuki-Miyaura coupling reactions using this compound as a substrate?

  • Methodological Answer : Use Pd(PPh3_3)4_4 as a catalyst and Cs2_2CO3_3 as a base in THF/H2_2O. Monitor reaction progress via TLC and optimize temperature (80–100°C) to minimize debromination. Purify products via column chromatography (silica gel, hexane/EtOAc gradient). Reference protocols for biphenyl intermediates in .

Q. What are the common by-products in bromomethyl-biphenyl synthesis, and how are they identified?

  • Methodological Answer : Common by-products include di-brominated isomers or oxidation products (e.g., aldehydes). Use GC-MS for volatile by-products and high-resolution LC-MS for non-volatile species. Compare retention times and fragmentation patterns with standards, as described in NIST data for biphenyl derivatives .

Q. How does steric hindrance from the bromomethyl group influence regioselectivity in further functionalization?

  • Methodological Answer : The bulky –CH2_2Br group directs electrophilic substitution to the para position of the adjacent ring. Use steric maps from molecular docking software (e.g., AutoDock) to predict reactivity. Experimental validation via NOESY NMR can confirm spatial interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.